Cas no 177472-30-9 (Levofloxacin Ethyl Ester)

Levofloxacin Ethyl Ester is a key intermediate in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. This ester derivative enhances the solubility and reactivity of the parent compound, facilitating efficient chemical modifications during pharmaceutical production. Its structural stability and high purity make it suitable for controlled synthesis processes, ensuring consistent quality in downstream applications. The ethyl ester group provides improved handling characteristics compared to the free acid form, allowing for optimized reaction conditions in industrial-scale manufacturing. As a critical precursor, it plays a vital role in producing therapeutically active Levofloxacin, which exhibits potent activity against Gram-positive and Gram-negative bacteria.
Levofloxacin Ethyl Ester structure
Levofloxacin Ethyl Ester structure
Product Name:Levofloxacin Ethyl Ester
CAS No:177472-30-9
MF:C20H24FN3O4
MW:389.42066860199
CID:830805
PubChem ID:13677362
Update Time:2025-09-28

Levofloxacin Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • Ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • Levofloxacin Ethyl Ester
    • Levofloacin Impurity C
    • 7H-1,4-ox<wbr>
    • ethyl (3S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • LogP
    • (3S)-Ethyl 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
    • Levofloxacin USP RC C
    • Levofloxacin Impurity 10
    • Levofloxacin Related CoMpound C
    • Ethyl 8-Fluoro-3-Methyl-9-(4-Methyl-piperazin-1-yl)-6-oxo-2,3-dihydro- 6H-1-oxa-3a-aza-phenalene-5-carboxylate
    • ethyl (S)-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • Ethyl (S)-9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate
    • Levofloxacin Related Compound C (25 mg) ((S)-ethyl 9-fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate)
    • Levofloxacin Impurity C
    • Ofloxacin Ethylester
    • Ofloxacin Ethyl Ester; 9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid ethyl ester
    • NS00098095
    • ethyl 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • ethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,]trideca-5,7,9(13),11-tetraene-11-carboxylate
    • 177472-30-9
    • Ethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate
    • Ofloxacin Ethyl Ester
    • Ethyl9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
    • CHA47230
    • AKOS022178015
    • ethyl 7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0,(1)(3)]trideca-5,7,9(13),11-tetraene-11-carboxylate
    • 107884-32-2
    • Inchi: 1S/C20H24FN3O4/c1-4-27-20(26)14-10-24-12(2)11-28-19-16(24)13(18(14)25)9-15(21)17(19)23-7-5-22(3)6-8-23/h9-10,12H,4-8,11H2,1-3H3
    • InChI Key: OEHYGCZCGGEXKX-UHFFFAOYSA-N
    • SMILES: FC1C=C2C(C(C(=O)OCC)=CN3C2=C(C=1N1CCN(C)CC1)OCC3C)=O

Computed Properties

  • Exact Mass: 389.17522
  • Monoisotopic Mass: 389.17508442g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 664
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 62.3Ų

Experimental Properties

  • PSA: 62.32

Levofloxacin Ethyl Ester Security Information

Levofloxacin Ethyl Ester Pricemore >>

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Additional information on Levofloxacin Ethyl Ester

Comprehensive Overview of Levofloxacin Ethyl Ester (CAS No. 177472-30-9): Properties, Applications, and Industry Insights

Levofloxacin Ethyl Ester (CAS No. 177472-30-9) is a critical intermediate in the synthesis of Levofloxacin, a widely used fluoroquinolone antibiotic. This compound has garnered significant attention in pharmaceutical research due to its role in enhancing the bioavailability and efficacy of antibacterial agents. With the increasing demand for advanced antimicrobial solutions, understanding the properties and applications of Levofloxacin Ethyl Ester is essential for researchers and industry professionals.

The chemical structure of Levofloxacin Ethyl Ester features a unique ethyl ester modification, which improves its solubility and metabolic stability. This modification is pivotal in the development of prodrugs, a trending topic in modern pharmacology. Prodrugs are designed to overcome limitations such as poor absorption or rapid degradation, making Levofloxacin Ethyl Ester a subject of interest in drug delivery optimization. Recent studies highlight its potential in addressing antibiotic resistance, a global health concern that dominates search queries like "antibiotic resistance solutions" and "new antimicrobial intermediates."

From a synthetic perspective, Levofloxacin Ethyl Ester is synthesized through esterification of Levofloxacin, leveraging green chemistry principles to minimize environmental impact. This aligns with the growing emphasis on sustainable pharmaceutical manufacturing, a hot topic in 2024. Searches for "green synthesis of pharmaceutical intermediates" and "eco-friendly drug production" reflect this trend. The compound’s high purity and stability under controlled conditions make it a reliable choice for large-scale production.

In analytical chemistry, Levofloxacin Ethyl Ester is often characterized using advanced techniques such as HPLC and mass spectrometry. These methods ensure compliance with stringent regulatory standards, another frequently searched topic ("pharmaceutical quality control methods"). The compound’s chromatographic behavior and spectral data are well-documented, aiding in its identification and quantification in complex matrices.

The applications of Levofloxacin Ethyl Ester extend beyond antibiotic synthesis. It is also explored in combinatorial chemistry and high-throughput screening, where its derivatization potential enables the discovery of novel bioactive molecules. This versatility resonates with queries like "drug discovery intermediates" and "pharmacophore optimization," underscoring its relevance in cutting-edge research.

Market insights reveal a steady demand for Levofloxacin Ethyl Ester, driven by the expanding generics market and the need for cost-effective antibiotic production. Regions with high incidences of bacterial infections, such as Southeast Asia and Africa, are key consumers. Industry reports often correlate with search terms like "antibiotic intermediate market trends" and "Levofloxacin production cost analysis."

In conclusion, Levofloxacin Ethyl Ester (CAS No. 177472-30-9) is a multifaceted compound with significant industrial and scientific value. Its role in prodrug development, sustainable synthesis, and drug discovery positions it at the forefront of pharmaceutical innovation. By addressing contemporary challenges like antibiotic resistance and green chemistry, this intermediate continues to inspire research and commercial interest worldwide.

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